4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-Amino-N3-isobutyl-N5-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide is a complex organic compound belonging to the isothiazole class. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This particular compound features an isothiazole ring substituted with various functional groups, including amino, isobutyl, tetrahydrofuran-2-ylmethyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N3-isobutyl-N5-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide typically involves multiple steps, starting with the construction of the isothiazole core One common approach is the cyclization of thioamides with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The isothiazole ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isothiazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems due to its unique structure.
Medicine: It has shown promise in preliminary studies for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4-amino-N3-isobutyl-N5-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Isothiazole derivatives: Other isothiazole compounds with different substituents.
Thiazole derivatives: Compounds containing the thiazole ring structure.
Isoxazole derivatives: Compounds with the isoxazole ring structure.
Uniqueness: 4-Amino-N3-isobutyl-N5-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide stands out due to its specific combination of functional groups and its potential biological activities. Its unique structure may offer advantages in terms of reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(oxolan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-8(2)6-16-13(19)11-10(15)12(22-18-11)14(20)17-7-9-4-3-5-21-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDDPTJVUFVQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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